molecular formula C14H10FIO2 B8173120 Benzyl 2-fluoro-4-iodobenzoate

Benzyl 2-fluoro-4-iodobenzoate

Cat. No.: B8173120
M. Wt: 356.13 g/mol
InChI Key: PJHBRCLAVKBDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-fluoro-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 2-fluoro-4-iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-4-iodobenzoate typically involves the esterification of 2-fluoro-4-iodobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzyl 2-fluoro-4-amidobenzoate derivative.

Scientific Research Applications

Benzyl 2-fluoro-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostic purposes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets. The presence of the fluoro and iodo substituents can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

    2-Fluoro-4-iodobenzoate: Lacks the benzyl group but shares similar reactivity.

    Benzyl 4-iodobenzoate: Similar structure but without the fluoro substituent.

    Benzyl 2-fluorobenzoate: Similar structure but without the iodine substituent.

Uniqueness: Benzyl 2-fluoro-4-iodobenzoate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound in various synthetic and research applications.

Properties

IUPAC Name

benzyl 2-fluoro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHBRCLAVKBDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.